molecular formula C8H8BrNO2 B1279497 Methyl 2-bromo-6-methylnicotinate CAS No. 885277-48-5

Methyl 2-bromo-6-methylnicotinate

Cat. No.: B1279497
CAS No.: 885277-48-5
M. Wt: 230.06 g/mol
InChI Key: UWRNYQBIUUVTGB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-bromo-6-methylnicotinate can be synthesized through a bromination reaction of 6-methylnicotinic acid followed by esterification. The bromination typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid. The esterification step involves reacting the brominated product with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution: Various substituted nicotinates depending on the nucleophile used.

    Reduction: Methyl 6-methylnicotinate.

    Oxidation: Carboxylic acid derivatives.

Scientific Research Applications

Methyl 2-bromo-6-methylnicotinate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of Methyl 2-bromo-6-methylnicotinate is not fully elucidated. it is believed to interact with biological targets similar to nicotinic acid derivatives. It may act on nicotinic acid receptors, influencing pathways related to lipid metabolism and inflammation. The bromine atom in its structure could also contribute to its reactivity and interaction with various molecular targets .

Comparison with Similar Compounds

    Methyl nicotinate: A methyl ester of nicotinic acid used as a rubefacient in topical preparations.

    2-Bromo-6-methylnicotinonitrile: A brominated derivative of nicotinonitrile.

    2-Bromo-6-methylisonicotinic acid: A brominated derivative of isonicotinic acid.

Uniqueness: Methyl 2-bromo-6-methylnicotinate is unique due to its specific bromination at the 2-position and methylation at the 6-position of the nicotinic acid ring. This unique structure imparts distinct chemical reactivity and potential biological activity compared to other nicotinic acid derivatives .

Properties

IUPAC Name

methyl 2-bromo-6-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-5-3-4-6(7(9)10-5)8(11)12-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWRNYQBIUUVTGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00459832
Record name Methyl 2-bromo-6-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885277-48-5
Record name Methyl 2-bromo-6-methyl-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885277-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-bromo-6-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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